molecular formula C11H13ClN2O4 B3237227 4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid CAS No. 1383788-47-3

4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid

Cat. No.: B3237227
CAS No.: 1383788-47-3
M. Wt: 272.68 g/mol
InChI Key: UFNXHDCOFAGXCX-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 2-chloronicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products formed are the substituted derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.

    Deprotection Reactions: The major product is the free amine derivative of the compound, along with the by-products of the deprotection reaction.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical reactions, targeting specific enzymes or receptors depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butoxycarbonyl)amino)-2-bromonicotinic acid
  • 4-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid
  • 4-((tert-Butoxycarbonyl)amino)-2-iodonicotinic acid

Uniqueness

4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid is unique due to the presence of the chlorine atom, which can be selectively substituted with various nucleophiles, providing a versatile platform for the synthesis of a wide range of derivatives. The tert-butoxycarbonyl group offers protection to the amino group, allowing for selective reactions at other sites of the molecule .

Properties

IUPAC Name

2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-6-4-5-13-8(12)7(6)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNXHDCOFAGXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146232
Record name 2-Chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383788-47-3
Record name 2-Chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383788-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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